molecular formula C6H7N3O4 B066790 Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate CAS No. 169770-25-6

Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate

Cat. No.: B066790
CAS No.: 169770-25-6
M. Wt: 185.14 g/mol
InChI Key: FZSWXFKGZZOIMM-UHFFFAOYSA-N
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Description

Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a nitro group at the 4-position and a carboxylate ester at the 2-position, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate typically involves the cyclization of amido-nitriles. One common method includes the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles.

Industrial Production Methods: Industrial production of imidazole derivatives often involves the Radziszewski reaction, which uses glyoxal, formaldehyde, and a mixture of ammonia and methylamine . This method is scalable and efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or amino derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Methyl-4-nitro-1H-imidazole
  • 2-Methyl-5-nitro-1H-imidazole
  • 4-Nitro-2-methylimidazole

Comparison: Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate is unique due to the presence of both a nitro group and a carboxylate ester group. This combination allows for a broader range of chemical reactions and applications compared to similar compounds that may only have one of these functional groups .

Properties

IUPAC Name

methyl 1-methyl-4-nitroimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-8-3-4(9(11)12)7-5(8)6(10)13-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSWXFKGZZOIMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60461198
Record name Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169770-25-6
Record name Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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